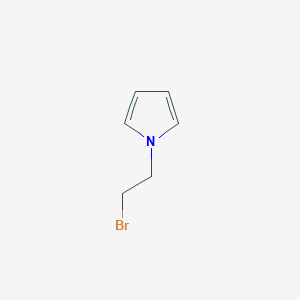

1-(2-Bromoethyl)pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN/c7-3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAVHEZVBGASER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470011 | |

| Record name | 1-(2-bromoethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78358-86-8 | |

| Record name | 1-(2-bromoethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 1-(2-Bromoethyl)pyrrole for Advanced Synthesis

Introduction: The Strategic Importance of 1-(2-Bromoethyl)pyrrole

In the landscape of modern medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, integral to a vast number of biologically active molecules and functional materials.[1][2] Its unique electronic and structural properties make it a prized component in drug design.[3] Within the family of pyrrole derivatives, this compound (CAS No: 78358-86-8) emerges as a particularly strategic intermediate.[4] This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals in drug development.

The core utility of this compound lies in its bifunctional nature. The pyrrole ring serves as a stable, aromatic core, while the bromoethyl side chain provides a highly reactive site for nucleophilic substitution.[4] This dual-functionality allows for its seamless integration into complex molecular architectures, making it a valuable precursor in the synthesis of pharmaceuticals, particularly anti-cancer agents and neuroprotective drugs, as well as advanced polymers and organic electronics.[5]

Part 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective application in research and synthesis.

Physicochemical Properties

The essential physical and chemical data for this compound are summarized below. This data is critical for reaction setup, purification, and safe handling.

| Property | Value | Source(s) |

| CAS Number | 78358-86-8 | [5] |

| Molecular Formula | C₆H₈BrN | [5] |

| Molecular Weight | 174.04 g/mol | [5] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Density | ~1.434 - 1.46 g/mL at 25 °C | |

| Refractive Index (n20/D) | ~1.548 - 1.55 | [5] |

| Flash Point | 95.5 °C (203.9 °F) | |

| Storage Temperature | 2-8°C |

Spectroscopic Signature

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. Below are the expected characteristic signatures based on the analysis of the pyrrole moiety and the effects of the N-substituted bromoethyl group.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for structural confirmation. The expected chemical shifts (in CDCl₃) are:

-

Pyrrole Protons: The protons on the pyrrole ring will appear as multiplets. Typically, the α-protons (adjacent to the nitrogen) are observed around δ 6.7 ppm, and the β-protons are found slightly upfield around δ 6.1-6.2 ppm.[6]

-

Ethyl Protons: The ethyl side chain will exhibit two distinct signals, both appearing as triplets due to coupling with each other. The methylene group attached to the nitrogen (-N-CH₂-) is expected around δ 4.2 ppm, while the methylene group attached to the bromine (-CH₂-Br) will be further downfield, around δ 3.6 ppm.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Pyrrole Carbons: The α-carbons of the pyrrole ring are typically observed around δ 121 ppm, and the β-carbons appear around δ 108 ppm.[7]

-

Ethyl Carbons: The carbon atom bonded to the nitrogen (-N-CH₂-) is expected around δ 48-50 ppm, and the carbon bonded to the bromine (-CH₂-Br) would be found upfield around δ 30-33 ppm.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present.[8] Key absorption bands include:

-

C-H stretching (aromatic): ~3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (pyrrole ring): ~1500-1600 cm⁻¹

-

C-N stretching: ~1300-1400 cm⁻¹

-

C-Br stretching: A characteristic, often strong band in the fingerprint region, typically between 600-500 cm⁻¹.[8]

-

Part 2: Synthesis and Handling

The synthesis of this compound is most commonly achieved through the N-alkylation of pyrrole. This method is favored for its efficiency and directness.

Synthesis Workflow: N-Alkylation of Pyrrole

The reaction proceeds via the deprotonation of pyrrole by a strong base to form the pyrrolide anion, a potent nucleophile. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a classic Sₙ2 reaction, displacing one of the bromide ions.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol describes a standard laboratory procedure for the synthesis of this compound. Causality: The use of a strong base like sodium hydride (NaH) is crucial to quantitatively deprotonate the weakly acidic N-H of pyrrole (pKa ~17.5), generating the highly nucleophilic pyrrolide anion required for the subsequent alkylation. Anhydrous solvent is essential to prevent quenching of the base and the anionic intermediate. Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-alkylation byproduct, 1,2-di(pyrrol-1-yl)ethane.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and suspend it in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure full formation of the sodium pyrrolide.

-

Alkylation: Add 1,2-dibromoethane (3.0 to 5.0 equivalents) to the reaction mixture dropwise at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and add more water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield this compound as a clear liquid.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at refrigerator temperatures (2-8°C), away from heat and sources of ignition.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Part 3: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the reactivity of its alkyl bromide functionality. The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution Reactions

The primary mode of reaction is nucleophilic substitution (Sₙ2), where a nucleophile displaces the bromide leaving group.[11] This provides a straightforward method for introducing diverse functional groups at the terminus of the ethyl side chain.

Mechanism Insight: The Sₙ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine.[10] This concerted step leads to an inversion of stereochemistry if the carbon were chiral. The polar aprotic solvents often used in these reactions (e.g., DMF, DMSO, acetonitrile) are effective at solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. scispace.com [scispace.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound sigma-aldrich | Sigma-Aldrich [sigmaaldrich.com]

- 6. Pyrrole(109-97-7) 13C NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. Nucleophilic Substitution Reactions | Thermo Fisher Scientific - JP [thermofisher.com]

Introduction: The Strategic Importance of a Versatile Pyrrole Building Block

An In-Depth Technical Guide to 1-(2-Bromoethyl)pyrrole (CAS 78358-86-8)

This compound is a heterocyclic compound featuring a pyrrole ring N-substituted with a bromoethyl group. While structurally unassuming, this molecule serves as a highly valuable and versatile intermediate in the landscape of modern organic synthesis.[1][2] Its strategic importance lies in the combination of the biologically significant pyrrole core and the reactive bromoethyl handle. The pyrrole nucleus is a privileged scaffold found in numerous natural products and blockbuster drugs, including atorvastatin and sunitinib, prized for its unique electronic properties and ability to engage in crucial biological interactions like hydrogen bonding.[3][4][5] The bromoethyl side chain provides a reactive electrophilic site, enabling chemists to readily introduce the pyrrole-ethyl motif into more complex molecular architectures.

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of this compound, moving from its fundamental properties to field-proven synthetic protocols and its applications in the development of novel therapeutics and advanced materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical properties is paramount for its safe handling, storage, and effective use in synthesis. This compound is a liquid at room temperature, with a tendency to develop color over time, necessitating refrigerated storage to maintain its purity.[1]

| Property | Value | Source(s) |

| CAS Number | 78358-86-8 | |

| Molecular Formula | C₆H₈BrN | [1] |

| Molecular Weight | 174.04 g/mol | |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Density | 1.434 - 1.46 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.548 - 1.55 | [1] |

| Boiling Point | 203.1 °C at 760 mmHg | [6] |

| Flash Point | 95.5 °C (203.9 °F) | |

| Purity | ≥ 97% (GC) | [1] |

| Storage Conditions | 2-8°C, Refrigerator | [7] |

While specific spectral data requires direct measurement, typical ¹H and ¹³C NMR, IR, and MS characteristics can be predicted. The ¹H NMR spectrum would show characteristic signals for the pyrrole ring protons and two triplets for the ethyl chain. The mass spectrum would display a distinctive isotopic pattern for the bromine atom.

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of this compound is the direct N-alkylation of pyrrole. This reaction leverages the mild acidity of the pyrrole N-H proton, which can be removed by a suitable base to form the nucleophilic pyrrolide anion. This anion then displaces a bromide from an excess of a C2-synthon, typically 1,2-dibromoethane.

Causality Behind Experimental Choices

-

Reagents : Pyrrole is the nitrogen heterocycle source. 1,2-dibromoethane serves as the electrophile; using it in excess helps to minimize the formation of the dimerized by-product, 1,2-di(pyrrol-1-yl)ethane.

-

Base : Potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) are commonly used.[8] They are strong enough to deprotonate pyrrole but are generally more cost-effective and easier to handle than organometallic bases.

-

Solvent : A polar aprotic solvent like N,N-Dimethylformamide (DMF) is often suitable as it effectively dissolves the reagents and facilitates the SN2 reaction.[8] Some modern protocols utilize ionic liquids to achieve high regioselectivity and yield.[9]

-

Temperature : The reaction is typically run at room temperature to moderate heat to ensure a reasonable reaction rate without promoting side reactions.

Diagram 1: Synthesis of this compound via N-alkylation.

Step-by-Step Experimental Protocol

-

Setup : To a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium carbonate (1.5 equivalents).

-

Reagent Addition : Add anhydrous DMF to the flask, followed by the slow addition of freshly distilled pyrrole (1.0 equivalent). Stir the suspension for 15-20 minutes at room temperature.

-

Alkylation : Add 1,2-dibromoethane (3.0 equivalents) dropwise to the mixture. A slight exotherm may be observed.

-

Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Workup : Quench the reaction by pouring the mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing : Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude oil should be purified by vacuum distillation to yield this compound as a clear liquid.[10]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is anchored in the reactivity of its primary alkyl bromide. The bromine atom is a good leaving group, making the adjacent carbon atom highly susceptible to nucleophilic attack (an SN2 reaction). This allows for the straightforward introduction of a wide array of functional groups, transforming the simple starting material into a diverse library of more complex pyrrole derivatives.

This reactivity profile makes it an essential building block for creating analogs in a lead optimization campaign, where different terminal groups can be rapidly installed to probe the structure-activity relationship (SAR) of a potential drug candidate.

Diagram 2: Derivatization via nucleophilic substitution.

Applications in Research and Drug Development

This compound is not an end product but a critical starting point. Its applications span several high-value areas of chemical science.

-

Pharmaceutical Synthesis : It is a key intermediate in the synthesis of biologically active molecules. Researchers have employed it in the development of novel anti-cancer agents and neuroprotective drugs, where the pyrrole-ethyl moiety is a core structural component.[1][2]

-

Materials Science : The ability to functionalize the ethyl chain allows for its incorporation into polymers and coatings. This can enhance material properties such as durability and environmental resistance.[2]

-

Organic Electronics : The electronic properties of the pyrrole ring make this compound a useful building block in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs).[2]

The journey from a simple building block like this compound to a clinical candidate is a multi-step process involving iterative design, synthesis, and testing.

Diagram 3: Role in a typical drug discovery workflow.

Safety and Handling

As with all reactive chemical reagents, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Classifications : It is classified as causing skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).

-

Signal Word : Danger

-

Personal Protective Equipment (PPE) : Handle only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[11]

-

Handling Precautions : Avoid contact with skin and eyes. Do not breathe vapor or mist. Keep away from heat and sources of ignition.[11]

-

Storage : Store in a tightly sealed container in a refrigerator (2-8°C) to prevent degradation. The product may be sensitive to air and heat.[12]

Conclusion

This compound (CAS 78358-86-8) is a powerful and versatile chemical intermediate whose value is defined by its strategic combination of a pyrrole ring and a reactive alkyl halide. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists. By enabling the efficient introduction of the pyrrole-ethyl scaffold, it serves as a gateway to novel pharmaceuticals, advanced polymers, and functional organic materials, solidifying its role as a cornerstone building block in modern chemical research and development.

References

- Current time information in Aransas County, US. (n.d.). Google.

- 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). Chem-Impex.

- 1-(2-bromoetil)pirrol. (n.d.). Chem-Impex.

- 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8 - Safety Information. (n.d.). Sigma-Aldrich.

- Cas 78358-86-8,this compound. (n.d.). lookchem.

- 1-(2-BromoEthyl)pyrrole78358-86-8,Purity96%_2A Pharmachem USA. (n.d.). 2A Pharmachem USA.

- This compound SDS. (n.d.). TCI AMERICA.

- 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8. (n.d.). Sigma-Aldrich.

- 1-(2-Bromoethyl)-1H-pyrrole, CAS No : 78358-86-8. (n.d.). Pharmaffiliates.

- CAS RN 78358-86-8. (n.d.). Fisher Scientific.

- Pyrrole. (n.d.). Sigma-Aldrich.

- This compound. (n.d.). 나비엠알오.

- 1-(2-bromoethyl)-1H-pyrrole;CAS No.:78358-86-8. (n.d.). ChemShuttle.

- 1-(2-bromoethyl)-1H-pyrrole-2,5-dione 95%. (n.d.). AChemBlock.

- Formation of N-Alkylpyrroles via Intermolecular Redox Amination. (n.d.). PMC - NIH.

- CAS 78358-86-8 MFCD00191322-1-(2-Bromoethyl)-1H-Pyrrole. (n.d.). ChemWhat.

- This compound SDS. (n.d.). Molbase.

- Scheme 2. N-Alkylation of Pyrrole. (n.d.). ResearchGate.

- N-alkynylations of substituted pyrroles with 1-bromo-1-alkynes and C-alkylations and C-alkenylations of cyclic 1,2-diketones. (n.d.). The University of Texas at Austin.

- Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal.

- Optimization of reaction conditions for the N-alkylation of pyrrole 2a. (n.d.). ResearchGate.

- Safety Data Sheet. (n.d.).

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (n.d.).

- Safety Data Sheet. (2025, September 22). Sigma-Aldrich.

- 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8 - Safety Information. (n.d.). Sigma-Aldrich.

- 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8. (n.d.). Sigma-Aldrich.

- Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. (n.d.). LinkedIn.

- Side chain hydroxylation of pyrrole. (2016, October 27). Chemistry Stack Exchange.

- Reactions of Pyrrole. (2021, March 4). YouTube.

- Pyrrole: Electrophilic Substitution Reactions Lecture 2. (2020, December 22). YouTube.

- Purification of crude pyrroles. (n.d.). Google Patents.

- Pyrrole: Addition Reactions. (2020, December 25). YouTube.

- Pyrrole. (n.d.). Organic Syntheses Procedure.

- Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol.

- Bioactive pyrrole-based compounds with target selectivity. (n.d.). IRIS UniPA.

- This compound, 1G - B1622-1G. (n.d.). Lab Pro Inc.

- Process for the purification of crude pyrroles. (n.d.). Google Patents.

- Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 4. scitechnol.com [scitechnol.com]

- 5. iris.unipa.it [iris.unipa.it]

- 6. molbase.com [molbase.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]

- 11. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 12. labproinc.com [labproinc.com]

An In-depth Technical Guide to 1-(2-Bromoethyl)pyrrole: Properties, Synthesis, and Applications

Abstract

1-(2-Bromoethyl)pyrrole is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure, featuring a reactive bromoethyl side chain attached to the nitrogen of an aromatic pyrrole ring, offers a dual functionality that is highly valuable for constructing complex molecular architectures. This guide provides an in-depth examination of the core attributes of this compound, including its physicochemical properties, a detailed synthesis protocol with mechanistic considerations, an analysis of its chemical reactivity, and a survey of its applications. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the practical insights and causal reasoning behind its synthesis and use.

Core Molecular Attributes

This compound is an N-substituted pyrrole derivative. The fundamental identity of this compound is established by its molecular formula, weight, and various registry numbers that ensure its unambiguous identification in global databases. These core attributes are summarized below.

| Attribute | Value | Reference |

| Molecular Formula | C₆H₈BrN | [1][2][3][4] |

| Molecular Weight | 174.04 g/mol | [1][2][3][4] |

| CAS Number | 78358-86-8 | [1][2][3] |

| MDL Number | MFCD00191322 | [1][2][3] |

| PubChem Substance ID | 329766119 | [2][3][4] |

| InChI Key | QBAVHEZVBGASER-UHFFFAOYSA-N | [3] |

| SMILES String | BrCCn1cccc1 | [3] |

Physicochemical Properties

The physical state and properties of a reagent are critical for its proper handling, storage, and application in experimental setups. This compound is a liquid under standard conditions with distinct physical characteristics.

| Property | Value | Reference |

| Appearance | Colorless to light yellow/orange clear liquid | [1][5] |

| Density | 1.434 - 1.46 g/mL (at 25 °C) | [1][2][3][5] |

| Refractive Index (n20/D) | 1.548 - 1.55 | [1][2][3][5] |

| Flash Point | 95.5 °C (203.9 °F) | [2][3] |

| Recommended Storage | 2 - 8 °C | [1][3][5] |

Synthesis and Mechanistic Insights

The most direct and widely applicable method for the synthesis of this compound is the N-alkylation of pyrrole. This reaction leverages the moderate acidity of the pyrrole N-H proton (pKa ≈ 17.5 in DMSO), which can be abstracted by a suitable base to form the pyrrolide anion, a potent nucleophile.

Causality in Experimental Design:

-

Choice of Alkylating Agent: 1,2-Dibromoethane is the ideal electrophile. Using it in excess serves two purposes: it drives the reaction towards the desired mono-alkylated product and minimizes the formation of the dimeric by-product, 1,2-di(pyrrol-1-yl)ethane, which would result if the initially formed product were to react with another pyrrolide anion.

-

Choice of Base and Solvent: A moderately strong, non-nucleophilic base is required to deprotonate pyrrole without competing in the alkylation step. Potassium carbonate (K₂CO₃) is an effective and economical choice.[6] The reaction is best performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which can solvate the potassium cation and enhance the nucleophilicity of the pyrrolide anion.[6]

Experimental Protocol: N-Alkylation of Pyrrole

-

Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous DMF (100 mL) followed by finely ground potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Pyrrole Addition: Add freshly distilled pyrrole (1.0 equivalent) to the stirring suspension.

-

Alkylation: Add 1,2-dibromoethane (3.0 to 5.0 equivalents) dropwise to the mixture at room temperature. The excess is crucial for maximizing the yield of the mono-alkylated product.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting pyrrole is consumed.

-

Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (300 mL). Extract the aqueous phase with diethyl ether or ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its two distinct reactive sites: the electrophilic carbon bearing the bromine atom and the aromatic pyrrole ring.

-

Side-Chain Reactivity (SN2 Reactions): The primary bromide is an excellent leaving group, making the ethyl side chain highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the facile introduction of a wide variety of functional groups, including azides, amines, thiols, cyanides, and alkoxides. This reactivity is the cornerstone of its use as a versatile intermediate for elaborating molecular structures.

-

Pyrrole Ring Reactivity: While the pyrrole ring is generally reactive towards electrophilic aromatic substitution, N-alkylation slightly deactivates the ring compared to the parent pyrrole. Nonetheless, reactions such as formylation (Vilsmeier-Haack reaction), acylation, and halogenation can still be achieved, typically occurring at the C2 or C5 positions.

Reactivity Pathways Diagram

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

This compound is not typically an active pharmaceutical ingredient itself, but rather a crucial intermediate for building more complex, biologically active molecules.[1]

-

Pharmaceutical Synthesis: Its primary application is as a linker or scaffold. The bromoethyl group allows for covalent attachment to other pharmacophores or core structures. It is a documented building block in the synthesis of potential anti-cancer and neuroprotective agents.[1] The pyrrole core itself is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs, and its presence can facilitate beneficial interactions with biological targets.[6][7][8]

-

Materials Science: The compound's reactivity is also harnessed in materials science. It can be used to functionalize polymers or surfaces, introducing the pyrrole moiety which can enhance properties like conductivity or resistance to degradation.[1][5] It also has applications in the development of organic electronic devices, such as OLEDs.[5]

-

Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new pesticides and herbicides.[1]

Analytical Characterization: Expected Spectral Features

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectral features for this compound based on its structure and established spectroscopic principles.

-

¹H NMR (Proton NMR):

-

Pyrrole Protons: Two distinct signals are expected for the aromatic protons. The protons at the C2 and C5 positions (α to the nitrogen) will appear as one triplet around 6.7 ppm. The protons at the C3 and C4 positions (β to the nitrogen) will appear as another triplet around 6.1-6.2 ppm.

-

Ethyl Protons: The ethyl chain will exhibit two triplets due to coupling with each other. The methylene group attached to the nitrogen (-N-CH₂-) is expected to be downfield around 4.2 ppm. The methylene group attached to the bromine (-CH₂-Br) will be slightly further upfield, around 3.6 ppm. The integration of these signals would be 2H:2H:2H:2H (pyrrole α : pyrrole β : N-CH₂ : Br-CH₂).

-

-

¹³C NMR (Carbon NMR):

-

Pyrrole Carbons: Two signals are expected for the aromatic carbons: one for the α-carbons (C2, C5) around 121 ppm and one for the β-carbons (C3, C4) around 108 ppm.

-

Ethyl Carbons: The carbon attached to the nitrogen (-N-CH₂-) would appear around 50 ppm. The carbon bonded to the electronegative bromine atom (-CH₂-Br) will be shifted downfield but will appear further upfield than the nitrogen-attached carbon, typically around 30-35 ppm.[9][10]

-

-

FT-IR (Infrared Spectroscopy):

-

The most significant feature distinguishing it from the starting material (pyrrole) is the absence of the sharp N-H stretching band typically found around 3400 cm⁻¹.

-

C-H stretching from the aromatic pyrrole ring will be observed just above 3100 cm⁻¹.

-

C-H stretching from the aliphatic ethyl group will be seen in the 2850-3000 cm⁻¹ region.

-

A C-Br stretching band is expected in the fingerprint region, typically between 600-700 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of a single bromine atom, this will appear as a pair of peaks of nearly equal intensity: one for the isotope ⁷⁹Br (M⁺) and one for the isotope ⁸¹Br (M+2). For C₆H₈BrN, these peaks would be at m/z = 173 and m/z = 175.

-

Common fragmentation patterns would include the loss of the bromine atom (-Br, m/z = 79/81) and cleavage of the ethyl chain.

-

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate safety precautions.

-

Hazards: The compound is classified as causing skin irritation (H315), serious eye damage (H318), and potential respiratory irritation (H335).[2][3] The signal word is "Danger".[2][3]

-

Handling:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

-

Storage:

Conclusion

This compound is a high-value synthetic intermediate whose utility is derived from its accessible synthesis and orthogonal reactivity. The bromoethyl side chain provides a reliable handle for nucleophilic substitution, while the pyrrole ring offers opportunities for further functionalization via electrophilic substitution. These features make it an essential tool for chemists aiming to construct novel molecules for applications spanning from drug discovery to advanced materials. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for its effective and safe utilization in a research setting.

References

- Chem-Impex. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-1H-pyrrole 97%.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-1H-pyrrole 97% 78358-86-8.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11651225, this compound.

- Sigma-Aldrich. (n.d.). 1-(2-Bromoethyl)-1H-pyrrole 97%.

- Chem-Impex. (n.d.). This compound.

- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A Convenient, Efficient and Selective N-Alkylation of N-Acidic Heterocyclic Compounds in Ionic Liquids. Synthesis, 2004(02), 208-212.

- Bonacorso, H. G., et al. (2019). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Molecules, 24(15), 2786.

- RSC Publishing. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.

- SciTechnol. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from Journal of Pharmaceutical Sciences & Emerging Drugs.

- Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs, 10(4).

- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles > N-alkylation.

- Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy.

- Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 1-bromo-2-methylpropane.

Sources

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8 [sigmaaldrich.com]

- 4. 1-(2-Bromoethyl)-1H-pyrrole 97 78358-86-8 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromoethyl)pyrrole

Executive Summary

1-(2-Bromoethyl)pyrrole is a versatile heterocyclic building block of significant interest in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a reactive bromoethyl group attached to the pyrrole nitrogen, makes it an invaluable intermediate for introducing the pyrrole moiety into more complex molecular architectures. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, designed for researchers and professionals in drug development and chemical synthesis. We delve into the mechanistic underpinnings of its synthesis, offer a robust, step-by-step experimental protocol, and present a full suite of analytical data for structural verification and quality control.

Introduction

The Pyrrole Scaffold in Modern Chemistry

The pyrrole ring is a privileged scaffold in chemistry and pharmacology. This five-membered aromatic heterocycle is a core component of numerous natural products, including heme and chlorophyll, and is present in many blockbuster drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored pharmacophore in drug design, contributing to the efficacy of anticancer, anti-inflammatory, and antifungal agents.[2][3] The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize their biological activity.[4]

This compound: A Key Synthetic Intermediate

This compound (C₆H₈BrN) serves as a critical precursor for derivatization.[5] The terminal bromine atom is an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups. This reactivity makes it an essential tool for creating novel pharmaceuticals, agrochemicals, and advanced materials such as conductive polymers and specialized coatings.[5] Its application extends to organic electronics and biochemical studies, where it is used to probe biological systems and develop new technologies.[5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈BrN | [5] |

| Molecular Weight | 174.04 g/mol | [5] |

| CAS Number | 78358-86-8 | [5] |

| Appearance | Colorless to light orange/yellow clear liquid | [5] |

| Density | ~1.434 - 1.46 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | ~1.548 | |

| Boiling Point | Not specified; likely high, purified by vacuum distillation | |

| Storage Temperature | 2-8 °C | [5] |

Synthesis of this compound

Theoretical Background: N-Alkylation of Pyrrole

The most direct and common method for synthesizing this compound is the N-alkylation of pyrrole. This reaction proceeds via a nucleophilic substitution mechanism. The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5), requiring a strong base to achieve deprotonation and form the highly nucleophilic pyrrolide anion.[6] This anion then attacks an electrophilic alkyl halide.

For this specific synthesis, 1,2-dibromoethane is used as the alkylating agent. The key strategic consideration is to use a significant excess of 1,2-dibromoethane. This minimizes a common side reaction: the diarylation of the alkylating agent, where a second pyrrolide anion displaces the bromine from the newly formed this compound, yielding the undesired 1,2-di(pyrrol-1-yl)ethane. By maintaining a high concentration of 1,2-dibromoethane, the probability of the pyrrolide anion encountering a molecule of 1,2-dibromoethane is much higher than encountering a molecule of the product.

Reaction Mechanism

The synthesis follows a two-step sequence: deprotonation followed by nucleophilic attack (Sₙ2).

-

Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic proton from the pyrrole nitrogen to generate the sodium pyrrolide salt and hydrogen gas.

-

Sₙ2 Attack: The resulting pyrrolide anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane. This displaces a bromide ion as the leaving group, forming the C-N bond and yielding the final product.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Pyrrole (freshly distilled)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dibromoethane

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq.). Wash the NaH three times with anhydrous hexanes under nitrogen to remove the mineral oil, then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Deprotonation: Cool the THF/NaH suspension to 0 °C using an ice bath. Add freshly distilled pyrrole (1.0 eq.) dropwise via the dropping funnel over 20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of hydrogen gas evolution indicates the complete formation of the pyrrolide anion.

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add 1,2-dibromoethane (5.0 eq.) dropwise. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C) for 12-18 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate eluent system, visualizing with a potassium permanganate stain. The disappearance of the pyrrole starting material indicates reaction completion.

-

Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.

-

Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is a mixture of the desired product, excess 1,2-dibromoethane, and potentially some mineral oil residue. The low-boiling 1,2-dibromoethane can be removed via vacuum distillation. Further purify the residue by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.

Experimental Workflow

Sources

- 1. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 2. scispace.com [scispace.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. scitechnol.com [scitechnol.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 1-(2-Bromoethyl)pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction to 1-(2-Bromoethyl)pyrrole

This compound (CAS No. 78358-86-8) is a heterocyclic compound with a molecular formula of C₆H₈BrN and a molecular weight of 174.04 g/mol .[2][3] Its structure consists of a pyrrole ring N-substituted with a bromoethyl group. This functionalization makes it a valuable building block for the synthesis of a variety of more complex molecules with potential applications in pharmaceuticals and materials science.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H and C-N bonds of the pyrrole ring, as well as the C-H and C-Br bonds of the alkyl chain.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Justification |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic of C-H bonds on the pyrrole ring. |

| 2960-2850 | Aliphatic C-H stretch | Medium-Strong | Corresponding to the methylene groups of the bromoethyl chain. |

| ~1530, ~1470 | C=C and C-N stretching (Pyrrole ring) | Medium-Strong | Typical ring stretching vibrations for pyrrole and its derivatives. [4] |

| ~1350 | C-N stretch (Alkyl-Aryl) | Medium | Vibration of the bond between the ethyl group and the pyrrole nitrogen. |

| 750-700 | C-H out-of-plane bend | Strong | Characteristic bending vibration of C-H bonds on the pyrrole ring. |

| 650-550 | C-Br stretch | Medium-Strong | Characteristic stretching vibration of the carbon-bromine bond. |

Predicted IR frequencies are based on data for pyrrole and alkyl halides. [5][6]

Experimental Protocol for IR Spectroscopy

Methodology:

-

Sample Preparation (Neat Liquid): Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M+ and M+2).

| m/z | Proposed Fragment | Justification |

| 173/175 | [C₆H₈BrN]⁺˙ (Molecular Ion) | The parent ion, showing the characteristic isotopic pattern for one bromine atom. |

| 94 | [C₆H₈N]⁺ | Loss of a bromine radical (•Br). |

| 67 | [C₄H₅N]⁺˙ (Pyrrole radical cation) | Cleavage of the N-C bond of the ethyl group, resulting in the stable pyrrole radical cation. This is expected to be a major fragment. [7] |

| 108/110 | [C₂H₄Br]⁺ | Bromomethyl cation. |

Key Fragmentation Pathway

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed prediction and interpretation of the NMR, IR, and MS spectroscopic data for this compound. By understanding these characteristic spectral features, researchers, scientists, and drug development professionals can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data in the laboratory.

References

- Spectroscopic studies of 2-(2-bromo-ethyl)-6-nitro-benzo[de]isoquinolene-1,3-dione in water/alkanol mixed solvents and nonionic micelle of Igepal CO series. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). [Link]

- SpectraBase. 2-Bromoethyl ether. [Link]

- NIST. Benzene, (2-bromoethyl)-. [Link]

- NIST. Benzene, (2-bromoethyl)-. [Link]

- NIST. Pyrrole. [Link]

- Chanu, A., et al. (2015). Synthesis and characterization of pyrrole 2, 5-dione derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 43-47.

- SLS Ireland. 1-(2-Bromoethyl)-1H-pyrrole, 97%. [Link]

- SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

- Krokou, A., et al. (2023). Structural characterisation and pH-dependent preference of pyrrole cross-link isoforms from reactions of oxoenal with cysteine and lysine side chains as model systems. Amino Acids, 55(8), 983-996.

- ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. [Link]

- MDPI.

- NIST. Pyrrole. [Link]

Sources

The Dual Reactivity of N-(2-Bromoethyl)pyrroles: A Technical Guide to Substitution and Elimination Pathways

Abstract

N-(2-Bromoethyl)pyrrole and its derivatives are versatile intermediates in synthetic organic and medicinal chemistry.[1] The presence of a primary alkyl bromide attached to the pyrrole nitrogen introduces a reactive site susceptible to a fascinating dichotomy of reaction pathways: nucleophilic substitution (S_N2) and base-induced elimination (E2). This guide provides an in-depth analysis of the factors governing this reactivity, offering researchers and drug development professionals the foundational principles and practical methodologies required to selectively steer reactions toward the desired synthetic outcome. We will explore the underlying mechanisms, the critical influence of reaction parameters, and provide actionable protocols for leveraging this chemistry in complex molecule synthesis.

Introduction: The Synthetic Value of the N-(2-Bromoethyl)pyrrole Scaffold

The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and biologically active compounds.[2] Functionalization of the pyrrole nitrogen with an alkyl chain containing a reactive handle, such as the 2-bromoethyl group, unlocks a vast chemical space for the synthesis of novel molecular architectures. These intermediates are crucial building blocks for creating analogues of bioactive molecules, including potential anti-cancer agents and neuroprotective drugs.[1]

The primary bromoalkane structure of the N-(2-bromoethyl) group is inherently disposed to two competing, yet synthetically valuable, reaction mechanisms. Understanding the delicate balance between these pathways is paramount for any scientist working with this class of compounds.

-

Nucleophilic Substitution (S_N2): A nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nucleophile bond. This pathway is essential for chain extension and the introduction of diverse functional groups.

-

Elimination (E2): A base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), leading to the concerted formation of a double bond (N-vinylpyrrole) and the expulsion of the bromide ion. This pathway is a key route to vinylated heterocycles.

This guide will dissect the causality behind the experimental choices that favor one pathway over the other.

The Mechanistic Crossroads: Substitution vs. Elimination

The N-(2-bromoethyl)pyrrole system is a classic example of the competition between S_N2 and E2 reactions common to primary halogenoalkanes.[3][4] The outcome is not random but is dictated by a predictable set of factors that influence the transition states of these two pathways.

dot graph "Reactivity_Pathways" { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Start [label="N-(2-Bromoethyl)pyrrole", fillcolor="#FFFFFF", fontcolor="#202124"]; SN2_Product [label="Substitution Product\n(N-CH2CH2-Nu)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; E2_Product [label="Elimination Product\n(N-Vinylpyrrole)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate_SN2 [label="S_N2 Transition State", shape=point, width=0]; Intermediate_E2 [label="E2 Transition State", shape=point, width=0];

// Edges Start -> Intermediate_SN2 [label=" + Nucleophile (Nu⁻)\n(Weak Base)", color="#4285F4"]; Intermediate_SN2 -> SN2_Product [label="S_N2 Pathway", color="#4285F4"];

Start -> Intermediate_E2 [label=" + Base (B⁻)\n(Strong, Hindered)", color="#EA4335"]; Intermediate_E2 -> E2_Product [label="E2 Pathway", color="#EA4335"]; } dot Figure 1: Competing S_N2 and E2 pathways for N-(2-bromoethyl)pyrrole.

The Role of the Reagent: Nucleophile vs. Base

At the heart of this reactivity dichotomy is the dual nature of the anionic or lone-pair-containing species introduced into the reaction. Many strong nucleophiles are also strong bases.[5]

-

Nucleophilicity: Refers to the rate at which a species attacks an electrophilic carbon atom. Strong, unhindered nucleophiles favor the S_N2 pathway because they can readily access the α-carbon.[6]

-

Basicity: Refers to the ability of a species to abstract a proton. Strong, sterically hindered bases are more likely to abstract a proton from the less-hindered β-carbon, favoring the E2 pathway.[5][6]

Hydroxide ion (OH⁻), for example, is both a strong nucleophile and a strong base, meaning it can participate in both reactions simultaneously, often leading to a mixture of products.[3][7] Conversely, a bulky base like potassium tert-butoxide is an excellent choice for promoting elimination while minimizing substitution due to its steric hindrance.[5]

Critical Reaction Conditions

Beyond the choice of reagent, several experimental parameters can be adjusted to decisively favor one pathway. The causality behind these choices lies in their effect on the activation energies of the competing reactions.

| Factor | Favors Substitution (S_N2) | Favors Elimination (E2) | Scientific Rationale |

| Temperature | Lower Temperatures | Higher Temperatures | Elimination reactions generally have a higher activation energy than substitution reactions because they involve breaking both a C-H and a C-Br bond.[5] Increasing the temperature provides more energy to overcome this higher barrier, thus increasing the rate of elimination relative to substitution.[3][4][7] |

| Solvent | Polar, Protic Solvents (e.g., Water, aqueous Ethanol) | Less Polar / Aprotic Solvents (e.g., pure Ethanol, THF) | Protic solvents like water can solvate the nucleophile, slightly dampening its reactivity but stabilizing the charged transition state of the S_N2 reaction.[3][7] Purely ethanolic solutions, being less polar, favor the E2 pathway.[4][7] |

| Base/Nucleophile Concentration | Lower Concentration | Higher Concentration | The E2 reaction is bimolecular with respect to both the substrate and the base. Therefore, a higher concentration of a strong base will increase the rate of elimination significantly.[3][7] |

Synthetic Protocols and Methodologies

The following sections provide standardized, step-by-step protocols that exemplify how to control the reactivity of N-(2-bromoethyl)pyrroles.

Protocol: Synthesis of N-(2-Bromoethyl)pyrrole

The precursor is typically synthesized via N-alkylation of pyrrole. A common method involves the reaction of the pyrrolide anion with a large excess of 1,2-dihaloethane.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes Pyrrole [label="Pyrrole", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Strong Base\n(e.g., NaH, K2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Formation of Pyrrolide anion)", fillcolor="#FFFFFF", fontcolor="#202124"]; Alkylating_Agent [label="Alkylating Agent\n(e.g., 1,2-Dibromoethane)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkylation [label="N-Alkylation (S_N2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="N-(2-Bromoethyl)pyrrole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n& Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Pyrrole -> Deprotonation; Base -> Deprotonation; Deprotonation -> Alkylation; Alkylating_Agent -> Alkylation; Alkylation -> Workup; Workup -> Product; } dot Figure 2: General workflow for the synthesis of N-(2-bromoethyl)pyrrole.

Methodology:

-

Reagents & Equipment: Pyrrole, sodium hydride (NaH) or potassium carbonate (K₂CO₃)[8], 1,2-dibromoethane, anhydrous DMF or THF, round-bottom flask, magnetic stirrer, nitrogen atmosphere, ice bath.

-

Procedure: a. To a stirred suspension of NaH in anhydrous DMF under a nitrogen atmosphere at 0 °C, add pyrrole dropwise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole to form the highly nucleophilic pyrrolide anion. b. Allow the mixture to stir for 30 minutes at room temperature until hydrogen evolution ceases. c. Add a large excess (5-10 equivalents) of 1,2-dibromoethane to the solution. Causality: Using a large excess minimizes the competing reaction where the product acts as a nucleophile to form a dimeric species. d. Heat the reaction mixture (e.g., to 60 °C) and monitor by TLC until the starting material is consumed.

-

Work-up & Purification: a. Cool the reaction to room temperature and cautiously quench with water. b. Extract the product with a suitable organic solvent (e.g., ethyl acetate). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

Protocol: Selective Nucleophilic Substitution

This protocol demonstrates the synthesis of an N-substituted pyrrole using an amine as the nucleophile, favoring the S_N2 pathway.

Methodology:

-

Reagents & Equipment: N-(2-bromoethyl)pyrrole, primary or secondary amine (e.g., piperidine), potassium carbonate (K₂CO₃), acetonitrile (ACN), round-bottom flask, magnetic stirrer, reflux condenser.

-

Procedure: a. Dissolve N-(2-bromoethyl)pyrrole in acetonitrile. b. Add the amine (1.2 equivalents) and potassium carbonate (2.0 equivalents). Causality: K₂CO₃ is a mild base used to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is a polar aprotic solvent that favors S_N2 reactions. c. Heat the mixture to a moderate temperature (e.g., 50-60 °C) under reflux. Causality: Using a lower temperature disfavors the higher-activation-energy E2 pathway.[4] d. Monitor the reaction by TLC.

-

Work-up & Purification: a. Filter off the K₂CO₃ and concentrate the filtrate. b. Dissolve the residue in ethyl acetate and wash with water. c. Dry the organic layer and purify by column chromatography.

Protocol: Selective Elimination

This protocol demonstrates the synthesis of N-vinylpyrrole, favoring the E2 pathway.

Methodology:

-

Reagents & Equipment: N-(2-bromoethyl)pyrrole, potassium tert-butoxide (KOtBu), anhydrous tetrahydrofuran (THF), round-bottom flask, magnetic stirrer, nitrogen atmosphere.

-

Procedure: a. Dissolve N-(2-bromoethyl)pyrrole in anhydrous THF under a nitrogen atmosphere. b. Add a solution of potassium tert-butoxide (1.5 equivalents) in THF dropwise at room temperature. Causality: KOtBu is a strong, sterically hindered base, which preferentially abstracts a β-proton rather than attacking the α-carbon.[5] c. Heat the reaction to reflux. Causality: Higher temperature favors elimination.[3][7] d. Monitor the reaction by TLC.

-

Work-up & Purification: a. Cool the reaction and quench with saturated ammonium chloride solution. b. Extract with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate. c. Concentrate carefully (N-vinylpyrrole can be volatile) and purify by chromatography or distillation.

Conclusion: Directing Reactivity in Drug Discovery

The N-(2-bromoethyl)pyrrole scaffold presents a powerful platform for molecular elaboration. The ability to selectively drive its reactivity toward either nucleophilic substitution or elimination is a critical skill for synthetic chemists. By carefully controlling the fundamental parameters of base/nucleophile choice, solvent, temperature, and concentration, researchers can predictably access either N-functionalized alkylpyrroles or N-vinylpyrroles. This control is not merely an academic exercise; it is a foundational tool in the rational design and synthesis of new chemical entities for drug development and materials science, enabling efficient and targeted exploration of chemical diversity.[1]

References

- Title: elimination v nucleophilic substitution in halogenoalkanes Source: Chemguide URL:[Link]

- Title: C. Elimination vs. Substitution Source: Chemistry LibreTexts URL:[Link]

- Title: Reactions between halogenoalkanes and hydroxide ions Source: Chemguide URL:[Link]

- Title: Video: Predicting Products: Substitution vs. Elimination Source: JoVE (Journal of Visualized Experiments) URL:[Link]

- Title: Elimination reactions in halogenoalkanes Source: Crunch Chemistry URL:[Link]

- Title: Scheme 2.

- Title: A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole Source: Johns Hopkins University URL:[Link]

- Title: The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen Source: PubMed URL:[Link]

- Title: Pyrrole chemistry. VII.

- Title: Synthesis of substituted N-heterocycles by N-alkylation Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Elimination reactions in halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]

- 6. Video: Predicting Products: Substitution vs. Elimination [jove.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]

The Duality of Reactivity: Understanding the Inherent Instability of 1-(2-Bromoethyl)pyrrole

An In-depth Technical Guide to the Stability and Storage of 1-(2-Bromoethyl)pyrrole

For researchers, medicinal chemists, and professionals in drug development, the integrity of starting materials is paramount to the success of any synthetic endeavor. Reagents like this compound are valuable intermediates, serving as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] However, its utility is directly tied to its chemical stability. This guide provides a comprehensive overview of the inherent reactivity of this compound, details its primary degradation pathways, and establishes rigorous protocols for its storage and handling to ensure experimental reproducibility and success.

The very features that make this compound a useful synthetic precursor also render it susceptible to degradation. The core of its instability lies in the electron-rich, five-membered aromatic pyrrole ring.

-

The Pyrrole Core: Unlike less reactive aromatic systems, the nitrogen atom in the pyrrole ring donates its lone pair of electrons into the cyclic π-system to achieve aromaticity. This creates a high electron density on the ring carbons, making the molecule exceptionally reactive towards electrophiles and, critically, susceptible to oxidation.[2][3] While the N-substitution in this compound mitigates some of the reactivity associated with the N-H bond of the parent pyrrole, the ring itself remains highly activated.[2]

-

The Bromoethyl Sidechain: The 2-bromoethyl group provides a reactive handle for nucleophilic substitution, which is its intended function in synthesis. While this group is relatively stable under anhydrous and neutral conditions, it can be prone to elimination or substitution reactions in the presence of bases or nucleophiles. However, for the purposes of storage, the primary stability concern originates from the pyrrole moiety.

Upon exposure to environmental factors, this inherent reactivity manifests as a noticeable degradation, most commonly observed as a discoloration from a colorless or pale yellow liquid to a darker orange, brown, or even black substance.[4][5] This color change is a clear indicator of polymerization and the formation of complex, often insoluble, oligomeric species, rendering the reagent unsuitable for precise chemical transformations.[2]

Primary Degradation Pathways: A Mechanistic Perspective

The degradation of this compound is not a single process but a combination of reactions initiated by common laboratory conditions. Understanding these pathways is crucial for designing effective preventative measures.

-

Oxidative Degradation: This is the most common degradation pathway. Atmospheric oxygen can initiate a cascade of radical reactions with the electron-rich pyrrole ring.[2][5] This process leads to the formation of reactive intermediates that rapidly polymerize, creating the characteristic dark, tar-like substances. This is why pyrrole itself, and many of its derivatives, darken readily upon exposure to air.[4]

-

Photodegradation: Light, particularly in the UV spectrum, provides the activation energy necessary to promote electrons and initiate radical reactions.[2] Studies on various pyrrole-containing molecules have confirmed their susceptibility to both direct and indirect photodegradation, a process that can significantly accelerate decomposition even at low temperatures.[6]

-

Acid-Catalyzed Polymerization: Pyrroles are notoriously unstable in the presence of even weak acids.[7] Protonation of the pyrrole ring at the α-position disrupts its aromaticity, forming a highly reactive cation that readily attacks another pyrrole molecule, initiating a rapid and often uncontrollable polymerization.[7][8]

The interplay of these factors is illustrated in the diagram below, emphasizing that the exclusion of these initiators is the foundation of a robust storage protocol.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mcneill-group.org [mcneill-group.org]

- 7. ijrpr.com [ijrpr.com]

- 8. journal.uctm.edu [journal.uctm.edu]

Physical properties of 1-(2-Bromoethyl)pyrrole (density, refractive index)

An In-depth Technical Guide to the Physical Properties of 1-(2-Bromoethyl)pyrrole: Density and Refractive Index

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of two key physical properties of this compound: density and refractive index. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials, a thorough understanding of its physical characteristics is essential for its effective application.[1] This document outlines the reported values for these properties, provides detailed experimental protocols for their determination, and explains the scientific principles underpinning these measurements.

Understanding the Significance of Physical Properties

In the realm of drug development and materials science, the physical properties of a compound like this compound are not merely academic data points. Density is crucial for process calculations, equipment design, and formulation development.[2][3] The refractive index is a fundamental optical parameter used to assess the purity of a substance and can be instrumental in quality control processes during synthesis and manufacturing.[4][5][6]

Physicochemical Data of this compound

This compound is a colorless to light orange or yellow clear liquid.[1] Its key identifiers are:

The reported values for its density and refractive index are summarized in the table below. It is common for slight variations to exist between suppliers due to differences in measurement conditions and purity.

| Physical Property | Value | Conditions | Source |

| Density | 1.434 g/mL | at 25 °C | Sigma-Aldrich[7][8] |

| 1.46 g/mL | Not specified | Chem-Impex[1] | |

| Refractive Index | n20/D 1.548 | at 20 °C, 589 nm | Sigma-Aldrich[7][8] |

| n20D 1.55 | at 20 °C, 589 nm | Chem-Impex[1] |

Experimental Determination of Density

The density of a liquid is its mass per unit volume.[3] A common and straightforward method for determining the density of a liquid organic compound like this compound is by using a pycnometer or, for a less rigorous determination, a graduated cylinder and a balance.[9][10]

Causality Behind Experimental Choices

The choice of a pycnometer is predicated on the need for high precision. A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a very precise and reproducible volume. For routine measurements where high accuracy is not paramount, a graduated cylinder can be used, though it is subject to greater measurement error.[9]

Step-by-Step Protocol for Density Determination using a Pycnometer

-

Cleaning and Drying: Thoroughly clean a pycnometer with a suitable solvent (e.g., acetone) and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer (W₁).

-

Filling with Distilled Water: Fill the pycnometer with distilled water and insert the stopper, ensuring the capillary is filled and any excess water is wiped from the outside.

-

Thermostatting: Place the filled pycnometer in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

Weighing with Water: Remove the pycnometer from the bath, dry the exterior, and weigh it (W₂).

-

Replacing Water with Sample: Empty and dry the pycnometer. Fill it with this compound, and repeat the thermostatting and weighing process (W₃).

-

Calculation: The density of the sample (ρ) is calculated using the following formula:

ρ = (W₃ - W₁) / (W₂ - W₁) * ρwater

where ρwater is the known density of water at the experimental temperature.

Experimental Workflow for Density Determination

Caption: Workflow for determining the density of this compound.

Experimental Determination of Refractive Index

The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in that substance.[6] It is a measure of how much the path of light is bent, or refracted, when entering a material.[4] The Abbe refractometer is a widely used instrument for measuring the refractive index of liquids.[11][12]

Causality Behind Experimental Choices

The Abbe refractometer is preferred due to its ability to provide accurate readings with a small sample volume. It operates on the principle of total internal reflection. The instrument is designed to measure the critical angle of refraction between the sample and a prism of high refractive index.

Step-by-Step Protocol for Refractive Index Determination using an Abbe Refractometer

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Cleaning: Ensure the prism surfaces are clean and dry. Clean with a soft tissue and a suitable solvent like ethanol or acetone.[12]

-

Sample Application: Apply a few drops of this compound to the surface of the measuring prism.[12]

-

Closing the Prisms: Close the prisms together gently to spread the liquid into a thin film.

-

Adjusting for Illumination: Adjust the light source and mirror to achieve optimal illumination of the prism.

-

Bringing the Boundary into View: Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible.

-

Sharpening the Boundary: Adjust the chromaticity compensator to eliminate any color fringe at the boundary, making the dividing line sharp and clear.

-

Aligning the Boundary: Use the fine adjustment knob to center the sharp boundary line precisely on the crosshairs of the eyepiece.

-

Reading the Value: Read the refractive index value from the scale.

-

Temperature Correction: Since refractive index is temperature-dependent, note the temperature of the measurement.[4] If the measurement is not performed at the standard temperature of 20°C, a correction can be applied. The refractive index generally decreases with increasing temperature.[4]

Experimental Workflow for Refractive Index Determination

Caption: Workflow for measuring the refractive index of this compound.

Conclusion

The density and refractive index of this compound are critical physical properties for its application in research and development. The data and protocols presented in this guide provide a comprehensive resource for scientists and professionals. Adherence to these standardized methods ensures the generation of reliable and reproducible data, which is fundamental to scientific integrity and the successful progression of drug development and materials science projects.

References

- Letopharm Limited. (n.d.). (1Z)-cyclononene| CAS:#933-21-1.

- Wang, S., et al. (2017). Simple method to measure the refractive index of liquid with graduated cylinder and beaker. AIP Advances.

- LookChem. (n.d.). Cas 933-21-1,cyclononene.

- Goharshadi, E. K., Morsali, A., & Abbaspour, M. (2011). Density calculation of liquid organic compounds using a simple equation of state up to high pressures. Fluid Phase Equilibria.

- Cheméo. (n.d.). Chemical Properties of cis-Cyclononene (CAS 933-21-1).

- University of Colorado Boulder. (n.d.). Experiment 4: Refractive Index.

- Al-Ammar, K., & Alshikh Khalil, M. (2015). An Experimental Method for Determination of the Refractive Index of Liquid Samples Using Michelson Interferometer. Acta Physica Polonica A.

- Unknown. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction.

- Unknown. (n.d.). Organic Chemistry LABORATORY.

- Yaws, C. L. (2009). Density of Liquid – Organic Compounds. ResearchGate.

- Giraud, G., & Graton, J. (2023). Fast and Accurate Prediction of Refractive Index of Organic Liquids with Graph Machines. International Journal of Molecular Sciences.

- Chemistry LibreTexts. (2021). 2: The Density of Liquids and Solids (Experiment).

- Royal Society of Chemistry. (n.d.). Measuring density | Class experiment.